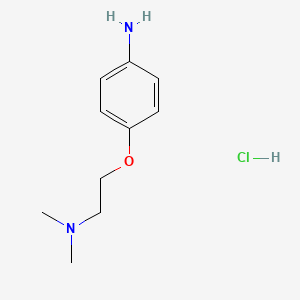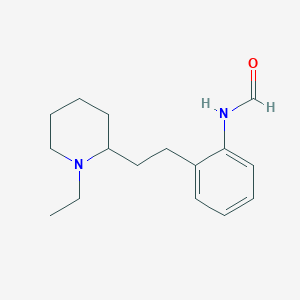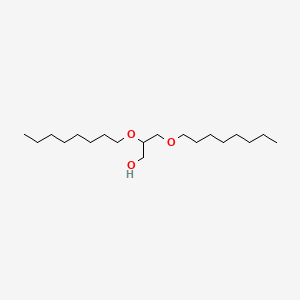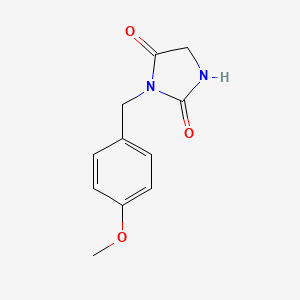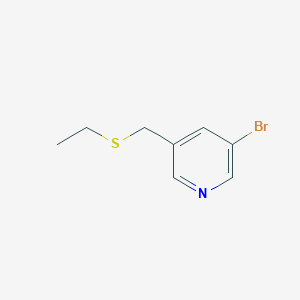
3-bromo-5-(ethylsulfanylmethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-(ethylsulfanylmethyl)pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the third position and an ethylsulfanyl group attached to the fifth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(ethylsulfanylmethyl)pyridine typically involves the bromination of 5-[(ethylsulfanyl)methyl]pyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-bromo-5-(ethylsulfanylmethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the bromine site, to form the corresponding dehalogenated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as amines or alkoxides.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-bromo-5-(ethylsulfanylmethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a building block in various organic reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a precursor for the synthesis of pharmaceutical agents that may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-bromo-5-(ethylsulfanylmethyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromine atom and the ethylsulfanyl group can influence its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5-(methylsulfonyl)pyridine
- 3-Bromo-5-(methylthio)pyridine
- 3-Bromo-5-(ethylthio)pyridine
Comparison: 3-bromo-5-(ethylsulfanylmethyl)pyridine is unique due to the presence of the ethylsulfanyl group, which can impart different chemical and biological properties compared to similar compounds. For instance, the ethylsulfanyl group may enhance lipophilicity and membrane permeability, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C8H10BrNS |
|---|---|
Molekulargewicht |
232.14 g/mol |
IUPAC-Name |
3-bromo-5-(ethylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C8H10BrNS/c1-2-11-6-7-3-8(9)5-10-4-7/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
KPOGJFKSJMPQIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC1=CC(=CN=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
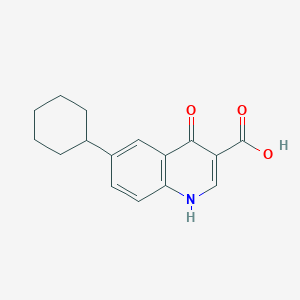


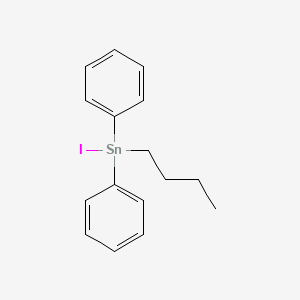
![4-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8641576.png)
![(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B8641590.png)
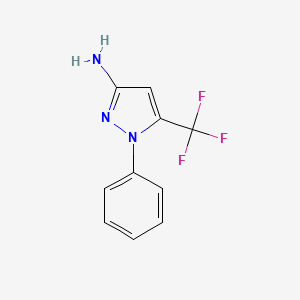
![Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]-](/img/structure/B8641607.png)
